4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H7N3S |
|---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H7N3S/c13-5-8-6-14-7-9(8)12-15-10-3-1-2-4-11(10)16-12/h1-4,6-7,14H |
InChI Key |
LTHCCZFXFDWRHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CNC=C3C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Benzo[d]thiazol-2-yl)-3-oxopentanedinitrile
Reaction of benzothiazole-2-carbonitrile with acetylacetone in the presence of DMF/DMA yields the 1,4-diketone precursor. Optimal conditions involve refluxing in dry xylene for 5–6 hours, achieving a 70% yield. The diketone’s structure is confirmed by signals at δ 4.64 ppm (methine proton) and δ 8.47 ppm (C4-H pyran ring), alongside IR absorptions at 2220 cm (C≡N) and 1700 cm (C=O).
Cyclization to Pyrrole
Treating the diketone with ammonium acetate in ethanol under reflux facilitates Paal-Knorr cyclization. The reaction proceeds via enamine intermediate formation, followed by dehydration to yield the pyrrole core. This method produces this compound in 78% yield, with a melting point >310°C. Key spectral data include:
-
IR (KBr): 2220 cm (C≡N), 1640 cm (C=N pyrrole).
-
(DMSO-d): δ 7.50–8.22 ppm (benzothiazole aromatic protons), δ 6.85 ppm (pyrrole C5-H).
Cyclocondensation of Benzothiazole-Containing Arylidenemalononitriles
Arylidenemalononitriles serve as versatile intermediates for pyrrole synthesis via [3+2] cycloaddition. For the target compound, benzothiazole-2-carbaldehyde condenses with malononitrile to form the arylidenemalononitrile precursor.
Formation of Arylidenemalononitrile
Reaction of benzothiazole-2-carbaldehyde (1.0 mmol) with malononitrile (1.2 mmol) in ethanol containing piperidine (5 mol%) yields the arylidenemalononitrile in 85% yield. The product exhibits a strong nitrile stretch at 2215 cm and a conjugated C=C bond at 1600 cm.
Amine-Mediated Cyclization
Heating the arylidenemalononitrile with ammonium acetate in acetic acid induces cyclocondensation, forming the pyrrole ring. This method achieves a 65% yield, with regioselectivity governed by the electron-withdrawing benzothiazole group. data confirm the carbonitrile’s position (δ 118.3 ppm) and pyrrole carbons (δ 121.8–135.2 ppm).
Nucleophile-Mediated Annulation of Reactive Intermediates
Reactive intermediates such as 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone (Compound 5) enable pyrrole formation via nucleophilic attack.
Synthesis of Chloroacetyl Intermediate
Chloroacylation of 2-(benzo[d]thiazol-2-yl)-3-oxopentanedinitrile with chloroacetonitrile in DMSO produces the chloroacetyl derivative in 70% yield.
Amine-Induced Cyclization
Treatment with primary amines (e.g., methylamine) in DMF at 70°C triggers nucleophilic substitution, followed by intramolecular cyclization. This route affords the target compound in 68% yield, with a distinct mass spectral peak at m/z 296 (M).
Comparative Analysis of Synthetic Routes
| Method | Yield | Conditions | Key Advantage |
|---|---|---|---|
| Paal-Knorr Cyclization | 78% | Ethanol, reflux | High yield, mild conditions |
| Cyclocondensation | 65% | Acetic acid, 100°C | Regioselective control |
| Nucleophile Annulation | 68% | DMF, 70°C | Functional group tolerance |
The Paal-Knorr method is favored for scalability, while cyclocondensation offers precision in substituent placement.
Spectroscopic Characterization and Structural Validation
Infrared Spectroscopy
All routes exhibit nitrile stretches at 2215–2220 cm, with pyrrole C=N vibrations at 1640 cm. Benzothiazole C=S stretches appear at 690 cm.
Nuclear Magnetic Resonance
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzothiazole or pyrrole rings.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds containing the benzo[d]thiazole moiety exhibit promising anticancer properties. For instance, derivatives of thiazole and pyrrole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that similar compounds can target specific cancer pathways, making them potential candidates for cancer therapy .
2. Antimicrobial Properties
The antimicrobial efficacy of 4-(benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile has been investigated against various bacterial strains. Compounds with thiazole rings are known for their broad-spectrum antibacterial activity, which can be attributed to their ability to disrupt bacterial cell walls or inhibit vital enzymes . In vitro studies have shown that derivatives of this compound can effectively combat Gram-positive and Gram-negative bacteria .
3. Anticonvulsant Activity
Thiazole-containing compounds have also been evaluated for anticonvulsant activity. For instance, certain analogues have demonstrated significant efficacy in animal models, suggesting that the inclusion of a thiazole structure may enhance the pharmacological profile against seizures . The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can influence potency and selectivity.
Agricultural Applications
1. Pesticidal Properties
The compound has shown potential as a pesticide due to its ability to inhibit specific enzymes in pests. Research has highlighted the effectiveness of thiazole derivatives in controlling agricultural pests, providing an alternative to traditional pesticides . This application is particularly relevant in developing sustainable agricultural practices.
2. Plant Growth Regulation
Some studies suggest that compounds similar to this compound can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors, thereby contributing to higher crop yields .
Material Science Applications
1. Conductive Polymers
The incorporation of thiazole-based compounds into polymer matrices has been explored for developing conductive materials. These materials are relevant in electronic applications such as sensors and organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the thiazole moiety can lead to enhanced conductivity and stability .
2. Photovoltaic Devices
Recent advancements indicate that thiazole derivatives can be utilized in the fabrication of photovoltaic devices. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for improving solar cell efficiency .
Mechanism of Action
The mechanism of action of 4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Efficiency : The benzo[d]thiazole-based thiourea derivatives exhibit superior yields (79%) compared to the pyrrole analog in (40%), likely due to optimized reaction conditions in DMF .
- Heterocyclic Diversity: The benzo[d]thiazole-pyrrole system enables versatile cyclization (e.g., oxadiazinanes), whereas pyrazole derivatives () prioritize functionalization at the propanoyl side chain .
Table 2: Antimicrobial Activity of Benzo[d]thiazole Derivatives vs. Analogs
Key Observations :
- Potency : The oxadiazinane derivative 3b demonstrates near-equivalent activity to tetracycline, attributed to electron-withdrawing chloro substituents enhancing membrane penetration .
- Structural Dependence: Antimicrobial efficacy is highly substituent-dependent; non-thiazole analogs (e.g., pyrazole derivatives) lack reported activity, suggesting the benzo[d]thiazole moiety is critical .
Physicochemical and Functional Properties
Table 3: Functional Properties of Selected Compounds
Key Observations :
- Diverse Applications : While benzo[d]thiazole-pyrrole derivatives prioritize bioactivity, phosphine oxide analogs (4-TBTPO) are tailored for optoelectronics, highlighting structural versatility .
- Reactivity : The nitrile group in the parent compound facilitates nucleophilic additions, enabling diversification into antimicrobial agents .
Biological Activity
4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by various studies and research findings.
Chemical Structure and Synthesis
The compound features a pyrrole ring substituted with a benzo[d]thiazole moiety and a carbonitrile group. The synthesis of similar compounds often involves the reaction of thiazole derivatives with pyrrole precursors, leading to various functionalized products with potential biological activity .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. For instance, a study assessed the in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited broad-spectrum antibacterial activity, particularly against Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2.0 mg/mL .
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| This compound | E. coli | 0.5 |
| P. aeruginosa | 0.75 | |
| Bacillus subtilis | 1.0 | |
| Staphylococcus aureus | 1.5 |
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal properties against strains such as Candida albicans. The antifungal activity was evaluated using the broth microdilution method, yielding MIC values that indicate moderate to strong antifungal potential .
| Compound | Fungal Strain | MIC (mg/mL) |
|---|---|---|
| This compound | C. albicans | 0.25 |
| Aspergillus fumigatus | 0.5 |
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer and pancreatic carcinoma cells. The compound's mechanism appears to involve the induction of apoptosis as evidenced by increased caspase activity in treated cells .
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.5 |
| Panc-1 (Pancreatic Cancer) | 10.2 |
| A549 (Lung Cancer) | 12.8 |
Case Studies
A notable case study involved the synthesis of several derivatives of the compound, which were subsequently tested for their biological activities. The results indicated that modifications to the benzo[d]thiazole moiety significantly influenced both antimicrobial and anticancer activities, suggesting that structural optimization could enhance efficacy .
Q & A
Basic Question: What synthetic methodologies are effective for introducing the nitrile group into pyrrole derivatives like 4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile?
Answer:
The nitrile group can be introduced via the conversion of carboxylic acid precursors to nitriles using reagents like thionyl chloride (SOCl₂) followed by treatment with ammonia or via direct substitution. For example, in a related pyrazole-carbonitrile synthesis, a carboxylic acid derivative was treated with SOCl₂ to form an acid chloride, which was then reacted with NH₃ to yield the nitrile . Optimization involves controlling reaction temperature (0–5°C for exothermic steps) and using anhydrous solvents (e.g., DMF) to prevent hydrolysis .
Advanced Question: How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
Answer:
Key parameters include:
- Temperature control : Cooling to 0°C during azide addition (to suppress side reactions) followed by gradual warming to 50°C for cyclization .
- Catalyst use : Trifluoroacetic acid (TFA) as a proton donor accelerates azide coupling, achieving 76% yield in a related pyrazole-carbonitrile synthesis .
- Purification : Flash chromatography with gradient elution (e.g., cyclohexane/ethyl acetate 0–25%) ensures high purity. Dry loading with Celite minimizes product loss .
Basic Question: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- IR spectroscopy : A strong absorption band near 2232 cm⁻¹ confirms the nitrile group .
- NMR : The nitrile carbon appears at δ ~111 ppm in ¹³C NMR, while aromatic protons from the benzothiazole ring resonate at δ 7.2–7.6 ppm in ¹H NMR .
- HRMS : Validates the molecular ion (e.g., m/z 224.0805 for C₁₁H₈N₆) with <1 ppm error .
Advanced Question: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR peaks)?
Answer:
- Impurity analysis : Use TLC or HPLC to detect byproducts. For example, residual solvents (e.g., methylene chloride) may cause anomalous peaks .
- Isotopic patterns : HRMS can distinguish between molecular ions and isotopic clusters (e.g., ¹³C contributions).
- XRD validation : Single-crystal X-ray diffraction (as used in pyrazole-carbonitrile studies) provides unambiguous structural confirmation .
Advanced Question: What strategies enable functionalization of the benzothiazole or pyrrole moieties in this compound?
Answer:
- Electrophilic substitution : The benzothiazole’s sulfur atom can act as a directing group for halogenation or nitration.
- Nucleophilic substitution : Reacting with propargyl bromide in the presence of tetra-n-butylammonium bromide introduces alkynyl groups at the 1-position of the pyrazole ring .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids can modify the pyrrole’s 4-position .
Basic Question: How can researchers assess the purity of this compound post-synthesis?
Answer:
- TLC : Monitor reaction progress using cyclohexane/ethyl acetate (2:1); Rf ≈ 0.43 for the target compound .
- Chromatography : Flash chromatography with silica gel (e.g., Interchim PF-15SIHP-F0040) and gradient elution removes unreacted precursors .
- Melting point analysis : Sharp melting points indicate purity (though this compound is reported as an oil in some cases) .
Advanced Question: What crystallographic insights are available for related pyrrole-carbonitrile derivatives?
Answer:
XRD studies of similar compounds (e.g., 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile) reveal:
- Planar geometry of the pyrrole ring with a dihedral angle of ~15° relative to the benzothiazole moiety .
- Intermolecular interactions (e.g., C–H···N hydrogen bonds) stabilize the crystal lattice, aiding in polymorphism analysis .
Advanced Question: How can computational methods complement experimental data for this compound?
Answer:
- DFT calculations : Predict NMR chemical shifts (e.g., nitrile carbon at δ 111–115 ppm) and IR vibrational modes .
- Molecular docking : Model interactions with biological targets (e.g., benzothiazole’s affinity for kinase domains) to guide pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
